molecular formula C8H4Cl2F2O2 B1448865 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1806296-41-2

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No. B1448865
M. Wt: 241.02 g/mol
InChI Key: AKAWYKVHIGSQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde (DCDFMBA) is a compound belonging to the family of aldehydes. It is a colorless solid with a molecular weight of 214.98 g/mol and a boiling point of 212 °C. It is used in various scientific research applications, including organic synthesis and drug design. The compound is also known for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism Of Action

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde acts as a Lewis acid in organic synthesis reactions. It is able to form a complex with a Lewis base, such as an amine, and this complex is then able to react with other molecules. This reaction is known as a Michael addition reaction. The reaction of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde with a Lewis base results in the formation of a new bond, which can then be used to form other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde have not yet been thoroughly studied. However, some studies have shown that 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde is able to inhibit the growth of certain bacteria, such as Staphylococcus aureus. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in organic synthesis reactions. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde are numerous. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research could be done to explore its potential uses in the synthesis of other compounds, such as pharmaceuticals. Additionally, further research could be done to explore its potential uses in other fields, such as materials science. Finally, further research could be done to explore its potential uses in the development of new and improved methods for organic synthesis.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde has a wide range of scientific research applications. It is used in organic synthesis and drug design, as well as in the synthesis of other compounds. It is also used as a reagent in the synthesis of compounds such as 2-chloro-3,4-difluorobenzaldehyde, 3,4-dichloro-2-(difluoromethoxy)benzene, and 3,4-dichloro-2-(difluoromethoxy)benzyl alcohol. Additionally, 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde is used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents.

properties

IUPAC Name

3,4-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-13)7(6(5)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAWYKVHIGSQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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